2'-Valeryl-6-methoxypurine arabinoside

Description

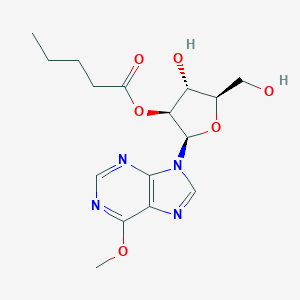

Structure

2D Structure

3D Structure

Properties

CAS No. |

121032-22-2 |

|---|---|

Molecular Formula |

C16H22N4O6 |

Molecular Weight |

366.37 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-yl] pentanoate |

InChI |

InChI=1S/C16H22N4O6/c1-3-4-5-10(22)26-13-12(23)9(6-21)25-16(13)20-8-19-11-14(20)17-7-18-15(11)24-2/h7-9,12-13,16,21,23H,3-6H2,1-2H3/t9-,12-,13+,16-/m1/s1 |

InChI Key |

RXPBLZGHNSDINK-NJYNRLGGSA-N |

SMILES |

CCCCC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3OC)CO)O |

Isomeric SMILES |

CCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3OC)CO)O |

Canonical SMILES |

CCCCC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3OC)CO)O |

Other CAS No. |

121032-22-2 |

Synonyms |

170U88 2'-valeryl-6-methoxypurine arabinoside 6-methoxy-9-((2-O-valeryl)-beta-D-arabinofuranosyl)-9H-purine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Valeryl 6 Methoxypurine Arabinoside

Synthetic Pathways to the 6-Methoxypurine (B85510) Arabinoside Parent Compound

The synthesis of the parent nucleoside, 6-methoxypurine arabinoside (ara-M), is a critical first step. While specific, detailed pathways for ara-M are proprietary or embedded within broader research, its synthesis can be understood through established methods for creating purine (B94841) arabinosides. A common and versatile approach is the glycosylation of a purine base with a protected arabinose derivative.

One of the classical methods involves the Vorbrüggen glycosylation, where a silylated purine base (such as 6-methoxypurine) is coupled with a protected sugar, typically an arabinofuranosyl acetate, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf). This method is renowned for its stereoselectivity, preferentially forming the desired β-anomer, which is crucial for biological activity. nih.gov

Another significant strategy involves the enzymatic synthesis of arabinosides. This biocatalytic approach offers high selectivity and stereospecificity under mild reaction conditions. nih.govmdpi.com Nucleoside phosphorylases (NPs) are key enzymes that can catalyze the transfer of an arabinose moiety from a donor molecule, such as 1-β-D-arabinofuranosyluracil (Ara-U), to the purine base. mdpi.com This transglycosylation reaction is often highly efficient and avoids the need for extensive protecting group chemistry, representing a greener synthetic alternative. nih.govmdpi.com

| Method | Key Reagents/Enzymes | General Principle | Advantages |

|---|---|---|---|

| Vorbrüggen Glycosylation | Silylated 6-methoxypurine, Protected arabinofuranose, Lewis Acid (e.g., TMSOTf) | Lewis acid-catalyzed coupling of a purine base with a sugar derivative. | Good stereoselectivity for the β-anomer. nih.gov |

| Enzymatic Transglycosylation | Purine Nucleoside Phosphorylase (PNP), Arabinose donor (e.g., Ara-U) | Enzyme-catalyzed transfer of an arabinose group to the purine base. | High selectivity, mild conditions, environmentally friendly. nih.gov |

Esterification Strategies for the Synthesis of 2'-Valeryl-6-methoxypurine Arabinoside

This compound is a prodrug of ara-M, designed to improve its pharmacokinetic properties. The synthesis of this derivative involves the selective esterification of the 2'-hydroxyl group of the arabinose sugar. Achieving regioselectivity among the sugar's hydroxyl groups (2', 3', and 5') is a central challenge in nucleoside chemistry.

A common strategy to achieve selective acylation at the 2'-position involves the use of protecting groups. The 5'-hydroxyl group, being a primary alcohol, is the most reactive and can be selectively protected, often with a bulky group like dimethoxytrityl (DMT) or tert-butyldimethylsilyl (TBDMS). The differentiation between the 2'- and 3'-hydroxyls is more complex. However, in the arabinose configuration, the 2'-hydroxyl is often more sterically accessible than the 3'-hydroxyl, which can allow for preferential acylation under carefully controlled conditions.

The esterification is typically carried out using valeryl chloride or valeric anhydride in the presence of a base, such as pyridine or 4-dimethylaminopyridine (DMAP), which acts as a catalyst. Following the acylation step, the protecting groups are removed to yield the final product. The development of prodrugs with ester moieties at the 5' position is also a common strategy to improve cellular uptake. wgtn.ac.nz

Exploration of Related Purine Arabinoside Derivatives

The chemical landscape of purine arabinosides extends far beyond 6-methoxypurine arabinoside. These derivatives are synthesized to explore structure-activity relationships and develop compounds with improved therapeutic profiles. Modifications are typically made at the C2, C6, and C8 positions of the purine ring or on the sugar moiety.

C6 Modifications : Researchers have synthesized a number of purine arabinosides with chiral amino acid amides at the C6 position of the purine ring. nih.gov These modifications are intended to alter the compound's interaction with biological targets or its metabolic stability.

C8 Modifications : The C8 position of the purine ring has also been a target for derivatization. One synthetic route involves using purine 8,2'-O-cyclonucleosides as starting materials. These compounds can be attacked by nucleophiles like hydrazine or amines at the C8 position to yield 8-substituted purine arabinoside derivatives. nih.govoup.com

| Derivative Class | Position of Modification | Synthetic Precursor/Method | Example of Substituent |

|---|---|---|---|

| C6-Substituted Analogs | C6 of the purine ring | Enzymatic transglycosylation nih.gov | Chiral amino acid amides nih.gov |

| C8-Substituted Analogs | C8 of the purine ring | Nucleophilic opening of 8,2'-O-cyclonucleosides nih.govoup.com | Hydrazine, aliphatic amines nih.govoup.com |

Innovations in Nucleoside Analog Synthetic Chemistry

The field of nucleoside synthesis is continually evolving, driven by the need for more efficient, scalable, and environmentally sustainable methods. Recent innovations are transforming how complex nucleoside analogs are prepared.

Biocatalysis : The use of enzymes in synthesis, or biocatalysis, has become a powerful tool. researchgate.net Multi-enzyme cascades are being designed to produce nucleosides from simple, inexpensive starting materials in a one-pot process, minimizing waste and purification steps. acs.orgelsevierpure.com Enzymes like nucleoside phosphorylases, ribokinases, and phosphopentomutases are being engineered and combined to create artificial biosynthetic pathways. acs.org This approach offers unparalleled stereoselectivity, often eliminating the need for protecting groups. nih.gov

De Novo Synthesis : Traditional syntheses often rely on a limited pool of chiral carbohydrate starting materials. De novo synthesis strategies aim to build nucleoside analogs from simple, achiral precursors. nih.govresearchgate.net A recent breakthrough involves a one-pot process using proline catalysis to construct the sugar ring and subsequently attach the nucleobase. nih.govresearchgate.net This method is highly versatile, allowing for the creation of diverse libraries of nucleoside analogs, including those with modifications at the C2' and C4' positions, which are often challenging to synthesize via traditional routes. nih.gov

| Innovation | Core Principle | Key Advantages | References |

|---|---|---|---|

| Cascade Biocatalysis | Using multiple enzymes in a one-pot reaction to mimic metabolic pathways. | High stereoselectivity, mild reaction conditions, reduced waste, fewer purification steps. | acs.orgelsevierpure.com |

| De Novo Synthesis | Constructing nucleoside analogs from simple, achiral starting materials. | Access to diverse and novel structures, not reliant on chiral pool, shorter synthetic routes. | nih.govresearchgate.net |

Molecular and Cellular Mechanisms of Action

Interaction with Cellular Replication and Repair Processes

The active metabolite, ara-ATP, exerts its antiviral effect by directly interfering with the synthesis of new viral DNA, a process essential for viral replication.

Ara-ATP acts as a competitive inhibitor of DNA polymerase. nih.gov Structurally, it mimics the natural nucleoside deoxyadenosine (B7792050) triphosphate (dATP), one of the four essential building blocks of DNA. This resemblance allows ara-ATP to bind to the active site of viral DNA polymerase, thereby blocking the enzyme's function and halting the process of viral DNA elongation. wikipedia.orgdrugbank.com The inhibition of this crucial enzyme effectively stops the replication of the viral genome. nih.gov

In addition to inhibiting DNA polymerase, ara-ATP can be incorporated into the growing viral DNA strand. ontosight.aidrugbank.com However, the presence of the arabinose sugar in its structure, instead of the natural deoxyribose, prevents the formation of the next phosphodiester bond. nih.govpatsnap.com This incorporation acts as a "Trojan Horse" strategy, leading to the termination of the DNA chain. nih.gov This premature cessation of DNA synthesis results in incomplete and non-functional viral genomes, thereby disrupting the production of new virus particles and compromising the integrity of the nucleic acid. patsnap.com

Preclinical Pharmacological Evaluation in in Vitro and Non Human in Vivo Systems

Antiviral Efficacy in Cell Culture Models

The antiviral activity of 2'-Valeryl-6-methoxypurine arabinoside is attributed to its active metabolite, 6-methoxypurine (B85510) arabinoside (ara-M).

The active form of the compound, 6-methoxypurine arabinoside (ara-M), has demonstrated potent and selective activity against the varicella-zoster virus (VZV) in vitro. Research involving eight different strains of VZV showed that ara-M was a powerful inhibitor, with 50% inhibitory concentrations (IC50) ranging from 0.5 to 3 µM. This efficacy is linked to its role as an efficient substrate for the thymidine (B127349) kinase encoded by VZV.

When compared directly with other established antiviral agents, ara-M showed superior potency against VZV. It was found to be appreciably more potent than both acyclovir (B1169) and adenine (B156593) arabinoside (ara-A). While ara-M and ara-A demonstrated equivalent potency when tested in the presence of an adenosine (B11128) deaminase inhibitor, ara-M maintained a more favorable in vitro chemotherapeutic index, indicating greater selectivity.

| Compound | Relative Potency Against VZV | Note |

|---|---|---|

| 6-Methoxypurine arabinoside (ara-M) | More Potent | Consistently more potent than Acyclovir and ara-A in direct comparisons. nih.govnih.gov |

| Acyclovir | Less Potent | Standard comparative agent. nih.govnih.gov |

| Adenine arabinoside (ara-A) | Less Potent | Showed equipotency only in the presence of an adenosine deaminase inhibitor. nih.govnih.gov |

The selectivity of ara-M is a key characteristic. Unlike acyclovir and adenine arabinoside, ara-M demonstrated no significant activity against other viruses within the herpes group. This specificity for VZV is a notable feature of its antiviral profile. nih.govnih.gov

Cellular Pharmacodynamics and Antiproliferative Effects of Related Analogs

The interaction of ara-M with mammalian cells highlights its selective nature.

The potent antiviral activity of ara-M against VZV did not translate to significant cytotoxicity in mammalian cells. Studies showed that its ability to inhibit the growth of various human cell lines was at least 30-fold less than its ability to inhibit the virus. The 50% effective concentration (EC50) for inhibiting cell growth was greater than 100 µM. This selectivity is largely because ara-M is not significantly phosphorylated by the primary mammalian nucleoside kinases, in stark contrast to its efficient phosphorylation by VZV's thymidine kinase. nih.govnih.gov

| Target | 50% Effective Concentration (IC50/EC50) | Selectivity Index (EC50/IC50) |

|---|---|---|

| Varicella-Zoster Virus (VZV) | 0.5 - 3 µM | >30-fold |

| Human Cell Lines | >100 µM |

Information regarding the specific effects of this compound or its analogs on cell cycle perturbation and other induced cellular processes is not available in the reviewed literature.

Assessment of Compound Uptake and Transmembrane Transport Mechanisms

The cellular uptake and transmembrane transport of this compound and its parent compound, 6-methoxypurine arabinoside, have been investigated to understand their differing mechanisms for crossing cellular barriers. These studies are crucial for explaining the pharmacokinetic profiles of both the prodrug and the active agent.

In contrast, this compound, the prodrug, does not appear to interact with nucleoside transporters. Its uptake is not inhibited by nucleosides or specific inhibitors of nucleoside transport, indicating a fundamentally different mechanism of cellular entry.

The transmembrane transport of this compound occurs through non-facilitated diffusion. This is evidenced by the linear dependency of its influx on the concentration of the compound. Unlike its parent molecule, the uptake of the 2'-valeryl ester prodrug is not affected by the presence of nucleobases, nucleosides, or inhibitors of nucleoside transport. This characteristic suggests that the addition of the valeryl group to the 2' position of the arabinose sugar moiety significantly alters the physicochemical properties of the molecule, allowing it to passively diffuse across the cell membrane without the need for a protein transporter.

Table 1: Comparison of Transmembrane Transport Mechanisms

| Feature | 6-methoxypurine arabinoside | This compound |

| Primary Transport Mechanism | Nucleoside Transporter | Non-facilitated Diffusion |

| Concentration Dependence | Saturable | Linear |

| Inhibition by Nucleosides | Yes | No |

| Inhibition by Nucleoside Transport Inhibitors | Yes (>94%) | No |

Preclinical Evaluation in Animal Models (Focusing on Compound Activity and Metabolism, Excluding Specific Adverse Outcomes)

Upon administration, this compound is anticipated to undergo hydrolysis to yield the active compound, 6-methoxypurine arabinoside (ara-M). Subsequent preclinical investigations have focused on the metabolism and pharmacokinetics of ara-M.

In Long Evans rats, orally administered ara-M is well absorbed but undergoes extensive presystemic metabolism. nih.gov This leads to the formation of several metabolites, including hypoxanthine (B114508) arabinoside (ara-H), hypoxanthine, xanthine, uric acid, and allantoin. nih.gov A significant finding from these studies is that only 4% of an oral dose is recovered in the urine as the unchanged drug, compared to 40% of an intravenous dose, highlighting the substantial first-pass effect. nih.gov

The biotransformation of ara-M is heavily influenced by the enzyme adenosine deaminase. nih.gov Pretreatment of rats with inhibitors of this enzyme, such as deoxycoformycin, resulted in a marked decrease in the metabolism of ara-M. nih.gov Conversely, inhibition of cytochrome P-450 did not alter its metabolic profile. nih.gov

Similar metabolic patterns were observed in cynomolgus monkeys, where both intravenously and orally administered ara-M was extensively metabolized to ara-H. nih.gov The elimination half-life of intravenously administered ara-M was 29 minutes in rats and 45 minutes in monkeys, while the half-life of its primary metabolite, ara-H, was 44 minutes and 2.3 hours, respectively. nih.gov The poor oral bioavailability of ara-M in both species underscores the rationale for the development of prodrugs like this compound to improve its therapeutic potential. nih.gov

Table 2: Major Metabolites of 6-methoxypurine arabinoside Identified in Animal Models

| Metabolite | Animal Model(s) |

| Hypoxanthine arabinoside (ara-H) | Rats, Monkeys |

| Hypoxanthine | Rats |

| Xanthine | Rats |

| Uric Acid | Rats |

| Allantoin | Rats |

Structure Activity Relationship Sar Studies

Elucidation of the 2'-O-Valeryl Moiety's Influence on Biological Activity

The addition of an ester prodrug, such as the 2'-O-valeryl moiety, to 6-methoxypurine (B85510) arabinoside is a strategy aimed at improving bioavailability. However, research into di- and triester prodrugs of 6-methoxypurine arabinoside for anti-varicella-zoster virus (VZV) activity has shown that increasing the lipophilicity does not always lead to enhanced biological effect.

Impact of Purine (B94841) Ring Substitutions on Antiviral and Cellular Efficacy

Modifications to the purine ring, particularly at the C6 position, have a profound impact on the biological activity of nucleoside analogues. Studies on a series of 6-alkoxypurine arabinosides demonstrated that the nature of the substituent directly influences antiviral potency against VZV. Among the seven 6-alkoxypurine arabinosides tested, 6-methoxypurine arabinoside (ara-M) was the most potent, with 50% inhibitory concentrations (IC50) ranging from 0.5 to 3 µM against eight different VZV strains. nih.gov

Further research into 6-substituted purine nucleosides as potential anti-HIV agents has elucidated a "bulk tolerance effect" at the C6 position. The antiviral potency was found to follow a specific order based on the substituent: NHMe > NH2 > Cl ≈ N(Me)2 > SMe > OH ≈ NHEt > SH > NHBn ≈ H. nih.gov This indicates that smaller, specific substitutions are favored for optimal activity.

In another study focusing on 6-substituted 9-β-D-ribofuranosylpurine 3′,5′-cyclic phosphates, several derivatives showed significant antiviral activity against a range of viruses, including herpes simplex, cytomegalo-, and vaccinia viruses. nih.gov For instance, the 6-methylthio derivative was active against multiple viruses, but altering this to a 6-ethylthio or 6-benzylthio group weakened its activity against herpes and vaccinia viruses, though significant antirhinovirus activity was retained. nih.gov

The introduction of chiral amino acid amides at the C6 position of 2-chloropurine arabinosides has also been explored. These modifications rendered the nucleosides resistant to adenosine (B11128) deaminase (ADA), an enzyme that can inactivate many nucleoside analogues. mdpi.com However, this resistance was also correlated with low antiproliferative activity, suggesting that for some analogues, ADA-mediated conversion may be part of the activation pathway or that the bulky C6 substituent prevents interaction with the ultimate biological target. mdpi.comnih.gov

| Compound Class | C6-Substituent | Observed Biological Effect | Target Virus/Cell Line |

|---|---|---|---|

| 6-Alkoxypurine Arabinosides | -OCH3 (Methoxy) | Most potent in the series (IC50: 0.5-3 µM) | Varicella-Zoster Virus (VZV) |

| 2',3'-Dideoxypurine Nucleosides | -NHMe (Methylamino) | Most potent in the series | Human Immunodeficiency Virus (HIV) |

| 2',3'-Dideoxypurine Nucleosides | -N(Me)2 (Dimethylamino) | Moderately potent | Human Immunodeficiency Virus (HIV) |

| 2',3'-Dideoxypurine Nucleosides | -SMe (Methylthio) | Moderately potent | Human Immunodeficiency Virus (HIV) |

| 9-β-D-Ribofuranosylpurine 3′,5′-Cyclic Phosphates | -SCH3 (Methylthio) | Active against Herpes Simplex, Cytomegalo-, Vaccinia, and Rhino viruses | Various Viruses |

| 9-β-D-Ribofuranosylpurine 3′,5′-Cyclic Phosphates | -SCH2CH3 (Ethylthio) | Weakened Herpes/Vaccinia activity, retained Rhinovirus activity | Various Viruses |

| 2-Chloropurine Arabinosides | -L-serinylamido | Showed inhibitory activity (IC50 = 16 µM) comparable to Nelarabine | Human Acute Myeloid Leukemia (U937) |

Correlation between Molecular Structure and Enzymatic Substrate Specificity

The selective antiviral activity of 6-methoxypurine arabinoside (ara-M) is directly linked to its specificity as a substrate for viral versus host enzymes. nih.gov Ara-M is efficiently phosphorylated by the VZV-encoded thymidine (B127349) kinase. nih.govnih.gov This is the crucial first step in its anabolic pathway to the active triphosphate form, ara-ATP. Conversely, ara-M is not detectably phosphorylated by the primary mammalian nucleoside kinases, which explains its low toxicity to host cells and its high selectivity as an antiviral agent. nih.gov

The metabolic pathway continues after the initial phosphorylation. The resulting monophosphate is demethoxylated by AMP deaminase to form ara-IMP, which is then converted to the active ara-ATP by cellular enzymes. nih.gov This reliance on a virus-specific enzyme for the initial activation step is a cornerstone of its selective mechanism of action.

Furthermore, modifications to the purine ring can confer resistance to inactivating enzymes like adenosine deaminase (ADA). For example, N6-methyl-2',3'-dideoxyadenosine was found to be resistant to calf intestine adenosine deaminase. nih.gov Similarly, introducing amino acid amides at the C6 position of 2-chloropurine arabinosides made them resistant to E. coli ADA. mdpi.comresearchgate.net This structural feature can be crucial for maintaining the compound's integrity and allowing it to reach its therapeutic target. However, a lack of ADA substrate properties can also correlate with low anti-tumor activity in certain contexts, highlighting the complexity of enzymatic interactions. nih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies have been applied to model the anti-varicella-zoster virus activity of ester prodrugs of 6-methoxypurine arabinosides. These studies use statistical methods to correlate the chemical structure of the compounds with their biological activity. For this series of compounds, a strong correlation was found between the antiviral activity and the lipophilicity of the molecules, often expressed as logP (the logarithm of the partition coefficient). niscpr.res.in

A parabolic correlation was established, indicating that there is an optimal level of lipophilicity for antiviral efficacy. The relationship was modeled using the following univariate regression equation: niscpr.res.in

%UR = 22.9491 - 5.3966 (±0.7411) logP

Where:

%UR represents the antiviral activity.

logP is the measure of lipophilicity.

This QSAR model demonstrates that lipophilic partitioning is a key factor in the mechanism of drug-receptor interaction for this class of compounds. niscpr.res.in The parabolic nature of the correlation suggests that compounds that are either too hydrophilic or too lipophilic will have reduced activity. This quantitative approach is invaluable for predicting the activity of new analogues and for guiding the design of more effective prodrugs with improved pharmacokinetic profiles. niscpr.res.in

Metabolism and Biotransformation Pathways

Hydrolytic Pathways of the Valeryl Ester

2'-Valeryl-6-methoxypurine arabinoside is designed as a prodrug to enhance its pharmacokinetic properties. The initial and rate-limiting step in its activation is the hydrolysis of the 2'-valeryl ester group. This chemical modification is intended to be cleaved intracellularly, either by chemical or enzymatic action, to release the parent nucleoside, 6-methoxypurine (B85510) arabinoside (ara-M). researchgate.net

The hydrolysis of ester prodrugs is a common strategy to improve the cellular permeability and pharmacokinetic performance of nucleoside analogs. researchgate.net Once inside the cell, the ester linkage is susceptible to cleavage, a process that is often catalyzed by intracellular enzymes. researchgate.net This hydrolytic cleavage unmasks the hydroxyl group at the 2' position of the arabinose sugar, a necessary step for the subsequent phosphorylation and activation of the molecule.

Enzymatic Conversions and Metabolite Identification (e.g., Adenosine (B11128) Deaminase, Esterases)

Following the hydrolysis of the valeryl ester, the resulting 6-methoxypurine arabinoside (ara-M) undergoes further enzymatic conversions. A key enzyme in the biotransformation of ara-M is adenosine deaminase. nih.gov This enzyme plays a significant role in the metabolism of ara-M, and inhibitors of adenosine deaminase have been shown to markedly decrease its metabolism. nih.gov

The primary metabolite of ara-M is hypoxanthine (B114508) arabinoside (ara-H). nih.gov However, the metabolic cascade can continue, leading to the formation of other metabolites such as hypoxanthine, xanthine, uric acid, and allantoin. nih.gov Notably, adenine (B156593) arabinoside is generally not detected as a metabolite in significant amounts. nih.gov

The enzymes responsible for the initial hydrolytic cleavage of the valeryl ester are broadly classified as esterases. Carboxylesterases, which are abundant in tissues like the liver, are likely involved in this process. nih.gov Cholinesterases may also contribute to the hydrolysis. nih.gov The table below summarizes the key enzymes and their roles in the metabolism of this compound and its subsequent metabolites.

| Enzyme | Role in Metabolism | Resulting Metabolite(s) |

| Esterases | Hydrolysis of the 2'-valeryl ester group from the parent compound. | 6-methoxypurine arabinoside (ara-M) |

| Adenosine Deaminase | Plays a major role in the biotransformation of 6-methoxypurine arabinoside. | Hypoxanthine arabinoside (ara-H) and subsequent downstream metabolites. |

| Thymidine (B127349) Kinase (viral) | In virus-infected cells, this enzyme initiates the phosphorylation of ara-M. | ara-M monophosphate (ara-MMP) |

| Cellular Kinases | Further phosphorylate the monophosphate form to the active triphosphate form. | ara-M diphosphate (B83284) (ara-ADP), ara-M triphosphate (ara-ATP), and adenine arabinoside triphosphate (ara-ATP). |

Intracellular Pharmacometabolomics of Activated Species

The therapeutic activity of nucleoside analogs like this compound is dependent on their intracellular conversion to the triphosphate form. nih.gov This process, known as anabolic phosphorylation, is a critical step in their mechanism of action. nih.govnih.gov The field of pharmacometabolomics aims to measure and analyze the levels of these metabolites within cells to understand the drug's pharmacokinetic and pharmacodynamic profile. wikipedia.org

In virus-infected cells, the initial phosphorylation of 6-methoxypurine arabinoside (ara-M) can be selectively carried out by a virus-encoded thymidine kinase. nih.gov This selective activation in infected cells is a key feature of some nucleoside analogs. nih.gov Following the initial phosphorylation to ara-M monophosphate (ara-MMP), cellular kinases further convert it to the diphosphate (ara-ADP) and ultimately the active triphosphate (ara-ATP) form. nih.gov The major intracellular metabolite identified in infected cells is often the triphosphate of adenine arabinoside (ara-ATP). nih.gov

The intracellular accumulation of these phosphorylated metabolites is essential for the drug's efficacy. The study of the "metabolic fingerprint" of a patient can provide insights into how they might respond to a particular drug, paving the way for personalized medicine. wikipedia.org

Comparative Metabolic Profiles Across Different Biological Compartments

The metabolism of nucleoside analogs can vary significantly between different biological compartments, such as the liver, lungs, plasma, and target cells. nih.gov This tissue-specific metabolism is a critical factor in determining both the efficacy and potential toxicity of the drug. nih.govresearchgate.net

For instance, the liver is a major site of metabolism for many drugs, including nucleoside analogs. nih.govnih.gov Esterase activity is particularly high in the liver, which would suggest rapid hydrolysis of the valeryl ester of this compound in this compartment. nih.gov This can lead to significant presystemic metabolism if the drug is administered orally, potentially reducing its bioavailability. nih.gov

Prodrug Design Principles and Their Application to Nucleoside Analogs

Strategies for Enhanced Biological Barrier Permeation

A primary obstacle for many nucleoside analogs is their high polarity, which restricts their ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier. researchgate.net Prodrug design addresses this by increasing the lipophilicity of the parent molecule.

The parent compound, 6-methoxypurine (B85510) arabinoside, is a potent and selective inhibitor of the varicella-zoster virus. nih.gov However, its therapeutic potential is hindered by poor permeation. The addition of an ester, such as the valeryl group, is intended to enhance its ability to be absorbed after oral administration. Research on various ester prodrugs of ara-M, including diesters and triesters, has shown that modifying the sugar moiety can significantly impact its ability to permeate biological barriers. nih.gov For instance, the synthesis of various 2',3',5'-triesters and diesters of ara-M was undertaken to improve its unfavorable metabolic profile when dosed orally. nih.gov

Strategies to enhance permeation are not solely focused on increasing lipophilicity. Another approach involves designing prodrugs that can be recognized by specific membrane transporters. For example, amino acid ester prodrugs can be designed to be substrates for transporters like the human oligopeptide transporter 1 (hPEPT1), which is expressed in the intestine. researchgate.netresearchgate.net While 2'-Valeryl-6-methoxypurine arabinoside is a simple aliphatic ester, this highlights the diversity of strategies available for improving the transport of nucleoside analogs across biological barriers.

Approaches for Improving Systemic Exposure and Bioavailability

Poor oral bioavailability is a significant challenge for many nucleoside analogs, including 6-methoxypurine arabinoside (ara-M). nih.govnih.gov Studies in rats and monkeys have demonstrated that orally administered ara-M is well-absorbed but undergoes extensive presystemic metabolism, also known as the first-pass effect. nih.govnih.gov This results in only a small fraction of the unchanged drug reaching systemic circulation. For ara-M, only 4% of an oral dose was recovered as the unchanged drug in the urine of rats, compared to 40% of an intravenous dose. nih.govnih.gov

The primary goal of creating a prodrug like this compound is to protect the parent drug from this extensive first-pass metabolism, thereby increasing its systemic exposure and bioavailability. By modifying the structure of ara-M at the 2'-position, the prodrug may no longer be a substrate for the metabolic enzymes responsible for its degradation in the liver and gut.

Research into diester prodrugs of ara-M has shown that these compounds can lead to significantly improved systemic availability. nih.gov This is likely due to a combination of enhanced aqueous solubility and favorable partition coefficients, which allow the prodrug to be absorbed more efficiently and bypass some of the metabolic pathways that degrade the parent compound. nih.gov For example, the 2',3'-diacetate ester of ara-M demonstrated a superior combination of high systemic availability and water solubility among the prodrugs tested. nih.gov

The table below summarizes the bioavailability challenges of the parent compound, ara-M, which necessitates the development of prodrugs.

| Compound | Administration Route | Recovery in Urine (Unchanged) | Indication of Bioavailability |

| 6-methoxypurine arabinoside (ara-M) | Oral | 4% | Poor |

| 6-methoxypurine arabinoside (ara-M) | Intravenous | 40% | High (for comparison) |

This data illustrates the extensive presystemic metabolism of ara-M, which significantly reduces its oral bioavailability.

Modulating Prodrug Activation and Targeted Release

An ideal prodrug should remain stable until it reaches its target site, where it should then efficiently convert to the active parent drug. sci-hub.ru The activation of this compound is designed to occur through enzymatic hydrolysis of the ester bond, a process mediated by esterase enzymes that are abundant in the blood, liver, and other tissues. nih.gov

The rate of this conversion is a critical factor in the prodrug's design. A prodrug that converts too quickly in the gastrointestinal tract or blood may not reach the target tissue in sufficient concentrations. Conversely, a prodrug that is too stable may be eliminated from the body before it has a chance to be activated. The structure of the promoiety—in this case, the valeryl group—can be modified to fine-tune the rate of hydrolysis and control the release of the active drug.

Targeted release is a more advanced concept in prodrug design, where the prodrug is engineered to be activated predominantly at the site of action. This can be achieved by exploiting enzymes that are overexpressed in target tissues, such as tumors or virus-infected cells. While this compound relies on ubiquitous esterases for its activation, other more sophisticated prodrug strategies for nucleoside analogs aim for more specific targeting. For instance, the ProTide technology involves masking the monophosphate of a nucleoside analog with an aromatic group and an amino acid ester. nih.gov This design facilitates cell entry and subsequent intracellular cleavage to release the active nucleoside monophosphate, bypassing the often inefficient initial phosphorylation step. nih.gov

The activation mechanism of a prodrug is fundamental to its success and is a key area of research in the development of new therapeutic agents. acs.org

General Classification and Modern Design Considerations for Nucleoside Prodrugs

Prodrugs can be broadly classified into two main types: carrier-linked prodrugs and bioprecursor prodrugs. researchgate.net this compound falls into the category of carrier-linked prodrugs, where the active drug is covalently attached to a carrier moiety (the valeryl group) that is cleaved off in the body.

A more functional classification system categorizes prodrugs based on their site of conversion. nih.govresearchgate.net

Type I prodrugs are converted to the active drug intracellularly. These are further divided into:

Type IA , where conversion occurs at the site of therapeutic action (e.g., in tumor cells).

Type IB , where conversion takes place in primary metabolic tissues like the liver.

Type II prodrugs are converted extracellularly, often in the digestive fluids or systemic circulation.

Antiviral nucleoside analogs are often classified as Type I prodrugs, as they typically need to enter the host cell to be phosphorylated to their active triphosphate form. nih.gov

Modern design considerations for nucleoside prodrugs have evolved beyond simple esterification to include more complex strategies aimed at overcoming multiple barriers simultaneously. The ProTide technology, as mentioned earlier, is a prime example of a modern approach that not only improves membrane permeability but also bypasses the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogs. nih.gov This strategy has been successfully applied in the development of several antiviral drugs. nih.gov

Other modern design considerations include the development of mutual prodrugs, where two synergistic drugs are linked together, and the use of computational methods to predict the stability and activation kinetics of potential prodrug candidates. researchgate.net The overarching goal remains the optimization of the therapeutic index of the parent drug by improving its delivery, reducing its toxicity, and enhancing its efficacy.

Future Directions in Nucleoside Analog Research

Advancements in Medicinal Chemistry for Novel Purine (B94841) Arabinoside Design

Medicinal chemistry plays a central role in the design of novel purine arabinosides with improved therapeutic profiles. Current advancements are centered on strategic modifications of the nucleoside scaffold to enhance biological activity, selectivity, and pharmacokinetic properties. nih.gov

One key area of focus is the chemical modification of the purine base and the arabinose sugar. For instance, the introduction of a halogen atom at the C2 position of the purine ring can render the nucleoside resistant to deamination by adenosine (B11128) deaminase, an enzyme that can inactivate adenosine analogs. nih.gov This strategy has been successfully employed in the development of anticancer drugs like Cladribine, Fludarabine, and Clofarabine. nih.gov An example of a modified purine arabinoside is 2'-Valeryl-6-methoxypurine arabinoside, which features a valeryl group attached to the sugar moiety and a methoxy (B1213986) group on the purine ring. ontosight.ai

Enzymatic synthesis is emerging as a powerful tool for the creation of purine arabinosides due to the high selectivity and stereospecificity of enzymatic reactions. nih.gov Techniques such as transglycosylation reactions using recombinant E. coli nucleoside phosphorylases allow for the efficient synthesis of these complex molecules. nih.govmdpi.com Another synthetic approach involves the attack of purine 8,2′-O-cyclonucleosides by various amines to yield 8-substituted purine arabinoside derivatives. nih.govoup.com

Table 1: Strategies in Purine Arabinoside Design

| Strategy | Description | Example |

|---|---|---|

| Purine Ring Modification | Introduction of substituents (e.g., halogens) to alter enzymatic stability and activity. | Cladribine, Fludarabine nih.gov |

| Sugar Moiety Modification | Attachment of functional groups (e.g., valeryl group) to the arabinose sugar to influence biochemical properties. | This compound ontosight.ai |

| Enzymatic Synthesis | Use of enzymes for selective and stereospecific synthesis. | Transglycosylation with nucleoside phosphorylases nih.govmdpi.com |

| Cyclonucleoside Chemistry | Chemical synthesis from cyclonucleoside precursors. | Synthesis of 8-substituted purine arabinosides nih.govoup.com |

Emerging Research Avenues in Antiviral and Anticancer Nucleoside Development

The development of novel nucleoside analogs for antiviral and anticancer therapies is a vibrant area of research. Scientists are exploring new viral targets, combination therapies, and innovative delivery strategies to overcome drug resistance and improve treatment outcomes. numberanalytics.com

A significant focus is on developing nucleoside analogs with broad-spectrum antiviral activity against a range of viruses, including HIV, hepatitis C virus (HCV), influenza virus, and coronaviruses. numberanalytics.combiorxiv.org For example, Remdesivir and other nucleotide analogs have been investigated for their potential to treat COVID-19 by targeting the viral RNA-dependent RNA polymerase (RdRp). biorxiv.org The structural understanding of how these analogs interact with viral polymerases provides a basis for designing next-generation antiviral drugs. biorxiv.org

Prodrug strategies are being extensively explored to enhance the oral bioavailability and cellular uptake of nucleoside analogs. researchgate.net These strategies involve modifying the nucleoside to improve its drug-like properties, with the modification being cleaved inside the cell to release the active drug. researchgate.net An example is 2-Amino-6-methoxypurine (B23567) arabinoside, a water-soluble prodrug that is converted to the active agent, guanine (B1146940) arabinoside (ara-G), by adenosine deaminase. nih.gov

Combination therapy, using nucleoside analogs with other drugs, is another promising approach to improve efficacy and reduce the development of drug resistance. numberanalytics.com Research is also directed towards developing targeted nucleoside analogs that are selectively activated in cancer cells or virus-infected cells, thereby minimizing toxicity to healthy cells. numberanalytics.com

Methodological Progress in Preclinical Screening and Characterization

Advances in preclinical screening and characterization methodologies are crucial for the efficient identification and development of promising nucleoside analog candidates. These methods allow for the early assessment of a compound's activity, selectivity, and mechanism of action.

High-throughput screening (HTS) and high-content screening (HCS) of large compound libraries are widely used to identify initial hits. selleckchem.com These screens are often followed by more detailed in vitro assays to characterize the antiviral or anticancer activity of the compounds. For instance, image-based screening platforms can be used to rapidly assess the ability of nucleoside analogs to inhibit viral replication. biorxiv.org

A critical aspect of preclinical characterization is the study of the intracellular metabolism of nucleoside analogs, particularly their phosphorylation to the active triphosphate form. researchgate.netcambridge.org This is often the rate-limiting step for their biological activity. researchgate.net Investigating potential drug-drug interactions that may affect phosphorylation is also essential, especially for combination therapies. nih.gov

Animal models play a vital role in the in vivo evaluation of the efficacy and pharmacokinetics of nucleoside analogs. biorxiv.orgnih.gov For example, a gerbil infection model has been used to demonstrate the in vivo efficacy of a nucleotide analog against the hepatitis E virus. biorxiv.org

Table 2: Preclinical Screening Methods for Nucleoside Analogs

| Method | Purpose | Key Considerations |

|---|---|---|

| High-Throughput Screening (HTS) | Rapidly screen large libraries of compounds for initial activity. | selleckchem.com |

| Cell-Based Assays | Determine the antiviral or anticancer activity in a cellular context. | biorxiv.org |

| Enzymatic Assays | Investigate the interaction of the analog with specific viral or cellular enzymes. | ontosight.ai |

| Phosphorylation Studies | Assess the intracellular activation of the nucleoside analog. | researchgate.netcambridge.orgnih.gov |

| Animal Models | Evaluate in vivo efficacy, pharmacokinetics, and toxicity. | biorxiv.orgnih.gov |

Conceptual Frameworks for Rational Design of Next-Generation Nucleoside Therapeutics

The rational design of nucleoside therapeutics is increasingly guided by a deep understanding of the molecular interactions between the drug and its target. This approach aims to create more potent and selective drugs with improved safety profiles.

Structure-based drug design is a powerful strategy that utilizes high-resolution structural information of the target enzyme, often obtained through techniques like cryo-electron microscopy (cryo-EM), to design nucleoside analogs that bind with high affinity and specificity. biorxiv.org This approach has been instrumental in the design of derivatives of existing drugs with improved properties. biorxiv.org

The concept of multifunctional drug design is also gaining traction. nih.gov This involves designing a single molecule that can modulate multiple targets or pathways involved in a disease. For example, a phosphoramidate (B1195095) derivative of zidovudine (B1683550) has been developed as a multifunctional agent with anticancer, anti-HIV, and fertility-modulating activities. nih.gov

Computational studies and advanced technologies like gene-chip microarrays are also being integrated into the drug design process. nih.gov These tools can help to identify new therapeutic targets, predict the activity of designed compounds, and elucidate their mechanisms of action. nih.gov The overarching goal is to move away from traditional trial-and-error approaches towards a more predictive and efficient drug discovery process. mdpi.com

Table 3: Principles of Rational Nucleoside Therapeutic Design

| Principle | Description | Tools and Techniques |

|---|---|---|

| Structure-Based Design | Utilizing the 3D structure of the target to design complementary inhibitors. | Cryo-EM, X-ray crystallography biorxiv.org |

| Multifunctional Design | Creating single agents that act on multiple therapeutic targets. | nih.gov |

| Mechanism-Based Design | Designing compounds that specifically interfere with a known biological pathway. | nih.gov |

| Computational Modeling | Using computer simulations to predict drug-target interactions and properties. | mdpi.com |

| Genomic and Proteomic Approaches | Identifying novel targets and understanding mechanisms of action. | Gene-chip microarrays nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2'-Valeryl-6-methoxypurine arabinoside and its intermediates?

- Methodological Answer : Microwave-assisted synthesis under solvent- and catalyst-free conditions is a high-yield approach for intermediates like 9-α-D-(2',3',5'-tri-O-acetyl)-6-chloropurineside (85% yield). Subsequent deacetylation and aminolysis steps enable scalable production of α-adenine arabinoside derivatives . For the 2'-valerate ester, direct acylation of 6-methoxypurine arabinoside with valeryl chloride or sequential protection-acylation-deprotection strategies are recommended, as demonstrated in prodrug optimization studies .

Q. How does this compound exert selective antiviral activity against varicella-zoster virus (VZV)?

- Methodological Answer : The parent compound, 6-methoxypurine arabinoside, is selectively phosphorylated by VZV-encoded thymidine kinase, a critical activation step absent in mammalian kinases. This selectivity results in potent VZV inhibition (IC₅₀ = 0.5–3 µM) with minimal cytotoxicity (EC₅₀ > 100 µM). Researchers should validate kinase specificity using in vitro phosphorylation assays with purified enzymes (e.g., human adenosine deaminase, cytosolic 5'-nucleotidases) to confirm metabolic stability .

Q. What solubility data are critical for formulating this compound in aqueous systems?

- Methodological Answer : The valerate ester exhibits high water solubility (107 mM at 37°C, pH 7.2), making it suitable for intravenous formulations. In contrast, longer-chain esters (e.g., octanoate) show reduced solubility (e.g., 8.793E+01 g/L for valerate vs. 3.920E+01 g/L for heptanoate at pH 7.0). Solubility-temperature profiles should be assessed using shake-flask or HPLC-based methods under physiologically relevant conditions (pH 7.0–7.4, 37°C) .

Advanced Research Questions

Q. How can prodrug design be optimized to enhance oral bioavailability of 6-methoxypurine arabinoside?

- Methodological Answer : Aliphatic esters (e.g., valerate, hexanoate) improve systemic availability by resisting intestinal adenosine deaminase degradation. The 2'-valerate prodrug achieves >15% urinary recovery of the parent compound in rat models, attributed to balanced lipophilicity (log P ~1.93) and solubility. Comparative studies of diesters vs. triesters indicate that 2',3'-diacetate derivatives enhance solubility (1.6-fold vs. parent compound) and bioavailability, though valerate remains optimal for dual oral/IV use .

Q. How do conflicting data on ester prodrug efficacy arise, and how can they be resolved?

- Methodological Answer : Discrepancies in bioavailability studies (e.g., triesters vs. diesters) often stem from differences in ester chain length, solubility, and lipophilicity. For example, aromatic triesters show poor solubility (e.g., 2'-phenoxyacetyl derivative: >9.40E+00 g/L at pH 7.0) and lower bioavailability, while aliphatic diesters (e.g., 2',3'-diacetate) exhibit superior partitioning. Researchers should conduct parallel in vitro hydrolysis assays (pH 7.4, 37°C) and in vivo urinary recovery studies to correlate stability with efficacy .

Q. What mechanisms govern cellular uptake of this compound in human erythrocytes?

- Methodological Answer : Unlike the parent nucleoside, which relies on nucleoside transporters (Km = 106 µM), the valerate prodrug enters cells via non-facilitated diffusion. This is confirmed by linear concentration-dependent influx and insensitivity to transport inhibitors (e.g., nitrobenzylthionosine). To study uptake, use radiolabeled compounds in erythrocyte models with/without transporter inhibitors, followed by LC-MS quantification .

Q. How does this compound compare to other antiviral agents in structure-activity relationships (SAR)?

- Methodological Answer : The 6-methoxy group and arabinose configuration are critical for VZV selectivity. SAR studies show that 2-fluoro or 2-amino substitutions reduce potency, while esterification at the 2'-position enhances metabolic stability. Comparative in vitro assays against acyclovir and adenine arabinoside (ara-A) reveal superior potency (IC₅₀ ~1 µM vs. 10–50 µM for acyclovir) but narrower antiviral spectrum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.